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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003

Technical Support Center: BAY1125976

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing
BAY1125976 dosage and minimizing side effects during experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of BAY11259767?

Al: BAY1125976 is a potent and highly selective oral allosteric inhibitor of AKT1 and AKT2.[1]
[2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains
of inactive AKT1, preventing its phosphorylation at T308 by PDK1 and subsequent activation.
[2] This leads to the inhibition of downstream signaling in the PIBK/AKT/mTOR pathway, which
is crucial for cell proliferation, survival, and metabolism.[1][2]

Q2: What are the reported side effects of BAY1125976 in clinical trials?

A2: The primary dose-limiting toxicities (DLTs) observed in the Phase | clinical trial
(NCT01915576) were related to liver function. These included Grade 3-4 increases in
transaminases (ALT, AST), y-glutamyltransferase (y-GT), and alkaline phosphatase (AP).[1][3]
Stomach pain was also reported as a DLT.[1][3] Hyperglycemia has also been observed, which
is considered an on-target effect of AKT inhibition.[4]
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Q3: What were the Maximum Tolerated Dose (MTD) and Recommended Phase Il Dose (R2D)
determined in the Phase | clinical trial?

A3: The Phase | trial evaluated both once-daily (QD) and twice-daily (BID) dosing schedules.
The MTD was determined to be 80 mg for the QD schedule and 60 mg for the BID schedule.
The R2D for further studies was established at 60 mg BID.[1]

Troubleshooting Guides
In Vitro Experiments

Q4: | am not seeing consistent inhibition of AKT phosphorylation (p-AKT) in my Western blots.
What could be the issue?

A4: Inconsistent p-AKT results can arise from several factors. Here is a troubleshooting guide:

e Cell Line Confluency: Ensure cells are seeded at a consistent density and are in the
logarithmic growth phase. We recommend a cell density of 60-70% confluency on the day of
the experiment.[5]

o Treatment Time: The inhibition of p-AKT by BAY1125976 can be rapid. In clinical studies,
maximum inhibition was observed 4 hours post-dosing with a return to baseline in the QD
schedule.[1] For in vitro experiments, a time-course experiment (e.g., 1, 4, 8, 24 hours) is
recommended to determine the optimal treatment duration for your specific cell line.

e Protein Extraction and Handling: Use fresh lysis buffer containing phosphatase and protease
inhibitors. Keep samples on ice throughout the extraction process to prevent protein
degradation and dephosphorylation.

e Antibody Quality: Ensure your primary antibodies for both p-AKT (at Ser473 and Thr308) and
total AKT are validated and used at the recommended dilution. Run a positive and negative
control to verify antibody performance.

o Loading Control: Always probe for a loading control (e.g., GAPDH, [3-actin) to ensure equal
protein loading across all lanes. Also, normalize the p-AKT signal to the total AKT signal to
account for any variations in total AKT levels.[5]
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Q5: I am having issues with the solubility of BAY1125976 for my in vitro assays. What is the
recommended solvent?

A5: BAY1125976 is soluble in DMSO. For in vitro experiments, it is advisable to prepare a
concentrated stock solution in DMSO and then dilute it to the final working concentration in
your cell culture medium.

In Vivo Experiments

Q6: How can | monitor for and manage potential liver toxicity in my preclinical animal models?
A6: Given that hepatotoxicity is a known side effect, regular monitoring is crucial.

» Baseline and Routine Monitoring: Collect baseline blood samples before starting treatment to
establish normal liver function parameters. Subsequently, monitor serum levels of ALT, AST,
ALP, and total bilirubin at regular intervals (e.g., weekly) throughout the study.

o Dose Adjustments: If a significant elevation in liver enzymes is observed (e.g., >3 times the
upper limit of normal), consider a dose reduction or temporary interruption of treatment until
the levels return to baseline or Grade 1.

» Histopathology: At the end of the study, perform a thorough histopathological examination of
liver tissues to assess for any signs of drug-induced liver injury (DILI), such as necrosis,
inflammation, or steatosis.

Q7: What is a recommended starting dose for in vivo efficacy studies in xenograft models?

A7: Preclinical studies have shown that daily oral administration of BAY1125976 is well-
tolerated and demonstrates dose-dependent antitumor effects in multiple xenograft models.[6]
A specific starting dose will depend on the tumor model and the desired therapeutic window. It
is recommended to perform a pilot dose-range finding study to determine the optimal dose that
balances efficacy and tolerability in your specific model.

Data Presentation

Table 1. Summary of Dosing and Key Side Effects from Phase | Clinical Trial (NCT01915576)
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. Recommended Dose-Limiting
. Maximum Tolerated o
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(R2D) 4)
Increased

Transaminases (ALT,
Once Daily (QD) 80 mg - AST), Increased y-GT,
Increased Alkaline

Phosphatase

Increased
Transaminases (ALT,
. ) AST), Increased y-GT,
Twice Daily (BID) 60 mg 60 mg )
Increased Alkaline
Phosphatase,

Stomach Pain

Data compiled from the Phase | dose-escalation study of BAY1125976.[1][3]

Experimental Protocols
Protocol 1: Western Blot Analysis of p-AKT and Total AKT
o Cell Culture and Treatment: Plate cells at a density to achieve 60-70% confluency on the day

of treatment. Treat cells with varying concentrations of BAY1125976 or vehicle control
(DMSO) for the desired time points.

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
PAGE gel and transfer to a PVDF membrane.

e Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST
for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-
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AKT (Ser473 or Thr308) and total AKT overnight at 4°C.

o Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the
signal using an ECL substrate and an imaging system.

» Stripping and Re-probing: To probe for a loading control, strip the membrane using a
stripping buffer and re-probe with an antibody against a housekeeping protein (e.g., GAPDH,
B-actin).[5]

Protocol 2: In Vitro Assessment of Drug-Induced Liver Injury (DILI)

o Cell Culture: Use a relevant liver cell model, such as primary human hepatocytes or HepG2
cells.

o Drug Treatment: Treat the cells with a range of BAY1125976 concentrations for a specified
period (e.g., 24, 48, 72 hours).

o Cytotoxicity Assay: Assess cell viability using an MTT or LDH release assay to determine the
IC50 value.

e Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of
released liver enzymes, such as ALT and AST, using commercially available assay Kkits.

e Mechanism-based Assays: To investigate the mechanism of toxicity, you can perform assays
to measure mitochondrial dysfunction (e.g., JC-1 staining), oxidative stress (e.g., ROS
measurement), and steatosis (e.g., Oil Red O staining).

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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side-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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